molecular formula C7H9NO3 B13595154 3-Amino-2-(furan-2-YL)propanoic acid

3-Amino-2-(furan-2-YL)propanoic acid

Cat. No.: B13595154
M. Wt: 155.15 g/mol
InChI Key: SZWINTHUWCLCSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-(furan-2-yl)propanoic acid is a non-proteinogenic amino acid derivative characterized by a furan ring side chain. This structure makes it a candidate for use as a noncanonical amino acid (ncAA) in genetic code expansion (GCE) technologies . In GCE, such engineered amino acids can be site-specifically incorporated into proteins in live cells to study the structure and function of complex proteins, particularly membrane proteins which are often difficult to analyze with traditional methods . The heterocyclic furan moiety can serve as a unique handle for bioorthogonal chemistry or as a precursor for further synthetic modification, enabling the introduction of small-molecule probes like fluorophores for biophysical analysis . Furthermore, amino acid derivatives with aromatic side chains are of significant interest in medicinal chemistry for developing novel pharmacologically active compounds, including potential antiviral agents . This compound provides researchers with a versatile building block for probing biological mechanisms and advancing drug discovery efforts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

3-amino-2-(furan-2-yl)propanoic acid

InChI

InChI=1S/C7H9NO3/c8-4-5(7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10)

InChI Key

SZWINTHUWCLCSO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(CN)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemo Enzymatic Approaches for 3 Amino 2 Furan 2 Yl Propanoic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. iitg.ac.inlkouniv.ac.in For 3-Amino-2-(furan-2-YL)propanoic acid, this process involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of logical steps. iitg.ac.inlkouniv.ac.in Strategic disconnections are chosen based on reliable and well-established chemical reactions. bham.ac.uk

A primary disconnection for this compound targets the carbon-nitrogen bond of the amino group and the carbon-carbon bond adjacent to the carboxyl group. This leads to synthons, which are idealized fragments that don't necessarily exist in reality but represent the reactive species needed for the forward synthesis. lkouniv.ac.in The corresponding synthetic equivalents are the actual reagents used in the laboratory.

Key retrosynthetic disconnections for this compound can be visualized as follows:

Disconnection of the C-N bond: This suggests an amination reaction in the forward synthesis. The synthon would be a carbocation at the alpha-position to the furan (B31954) ring, which can be generated from a corresponding alcohol or halide.

Disconnection of the Cα-Cβ bond: This points towards a reaction that forms the bond between the furan ring and the propanoic acid backbone, such as an aldol-type condensation or a Michael addition.

Functional Group Interconversion (FGI): The amino and carboxylic acid groups can be derived from other functional groups. lkouniv.ac.in For instance, the amino group can be introduced by the reduction of a nitro group or an azide (B81097). The carboxylic acid can be formed by the hydrolysis of an ester or a nitrile.

By analyzing the structure, chemists can identify key structural motifs and functional group relationships that suggest specific synthetic strategies. bham.ac.uk For polycyclic systems, a branch-point disconnection can greatly simplify the synthetic problem. bham.ac.uk The ultimate goal is to arrive at simple, readily available precursors, such as furan-2-carbaldehyde and derivatives of malonic acid. mdpi.com

Classical Multi-Step Synthesis Pathways

Stereoselective and Enantioselective Syntheses

The synthesis of specific stereoisomers (enantiomers or diastereomers) of this compound is crucial, as different stereoisomers can have vastly different biological activities. Stereoselective and enantioselective methods aim to control the three-dimensional arrangement of atoms in the molecule.

One common approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a reaction. After the desired stereochemistry is established, the auxiliary is removed.

Enzymatic resolutions are another powerful tool for obtaining enantiomerically pure amino acids. semanticscholar.org Enzymes, such as lipases, can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. semanticscholar.org For example, lipase-catalyzed hydrolysis of a racemic ester of a furan-containing β-amino acid has been shown to be highly efficient. semanticscholar.org

Asymmetric catalysis, using chiral catalysts, is a highly efficient method for preparing enantiomerically enriched compounds. For instance, peptide-catalyzed kinetic resolution of β-branched aldehydes has shown promise, achieving high enantiomeric excess. While not directly applied to this specific amino acid, the principle holds potential.

A specific example of a classical multi-step synthesis could involve the following steps:

Condensation of furan-2-carbaldehyde with a malonic acid derivative to form a 3-(furan-2-yl)propenoic acid. nih.gov

Introduction of a nitrogen-containing group, for example, through a Michael addition of an amine or an azide.

Stereoselective reduction of a double bond or a carbonyl group to establish the desired stereocenters.

Hydrolysis of an ester or nitrile to yield the final carboxylic acid.

Green Chemistry Principles in Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The application of these principles to the synthesis of this compound is crucial for developing sustainable and environmentally friendly production methods.

Catalyst Development for Sustainable Production

The development of efficient and reusable catalysts is a cornerstone of green chemistry. frontiersin.org Catalysts can increase reaction rates, improve selectivity, and reduce energy consumption.

Biocatalysis: The use of enzymes as catalysts offers several advantages, including high selectivity, mild reaction conditions (often in water at room temperature), and biodegradability. nih.govacs.org For example, transaminases can be used for the amination of furan aldehydes. nih.gov

Heterogeneous Catalysts: Solid-supported catalysts are easily separated from the reaction mixture, facilitating their reuse and minimizing waste. frontiersin.org Examples include metal oxides and zeolites. frontiersin.org

Organocatalysis: The use of small organic molecules as catalysts, such as L-proline, can be an effective and environmentally benign alternative to metal-based catalysts. rsc.org

Research is ongoing to develop novel catalysts that can efficiently produce furan-based compounds from renewable biomass sources. frontiersin.orgmdpi.com

Solvent Selection and Waste Minimization

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. mdpi.com

Green Solvents: The ideal solvent is non-toxic, non-flammable, readily available from renewable sources, and easily recycled. Water is an excellent green solvent for many reactions. mdpi.com Other green solvents include supercritical fluids (like CO2) and ionic liquids. mdpi.com Deep eutectic solvents are also emerging as a new class of green solvents. mdpi.commdpi.com

Solvent-Free Reactions: Whenever possible, conducting reactions without a solvent is the most environmentally friendly option. rsc.org

Waste Minimization Strategies:

Atom Economy: This principle, central to green chemistry, aims to maximize the incorporation of all materials used in the process into the final product. iitg.ac.in

Process Intensification: Using techniques like flow chemistry can improve efficiency, reduce reaction times, and minimize waste.

Use of Renewable Feedstocks: Synthesizing this compound from biomass-derived starting materials, such as furfural (B47365) from agricultural waste, aligns with the principles of sustainability. nih.govasianscientist.com For example, furan compounds can be derived from the dehydration of sugars. mdpi.com

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable. nih.gov

Chemo-Enzymatic and Biocatalytic Syntheses

Chemo-enzymatic and biocatalytic approaches offer sustainable and highly selective alternatives to traditional chemical synthesis for producing complex chiral molecules like this compound. These methods leverage the inherent specificity of enzymes to create stereochemically pure compounds under mild reaction conditions, often reducing the environmental impact associated with conventional synthesis. By combining enzymatic steps with chemical transformations, researchers can devise efficient and novel synthetic routes.

Enzyme Screening and Engineering for Stereoselectivity

The synthesis of enantiomerically pure amino acids is a primary challenge that biocatalysis is well-suited to address. The high stereoselectivity of enzymes makes them ideal catalysts for creating specific chiral centers. nih.govillinois.edu For the synthesis of this compound, the key is to identify or engineer an enzyme that can effectively recognize the prochiral precursor and catalyze the addition of an amino group with high stereocontrol.

The initial step in developing a biocatalytic process is typically a broad screening of existing enzyme libraries. Wild-type enzymes often lack the desired activity or selectivity for non-natural substrates, such as those containing a furan moiety. tudelft.nl Therefore, protein engineering techniques are crucial for tailoring enzymes to meet the specific demands of the synthesis. nih.govnih.gov Two complementary approaches, directed evolution and rational design, are widely used to enhance enzyme properties like stereoselectivity, activity, and stability. illinois.edutudelft.nl

Directed evolution mimics natural evolution in the laboratory, involving iterative cycles of gene mutagenesis, expression, and high-throughput screening to identify variants with improved properties. illinois.edu This method does not require detailed knowledge of the enzyme's structure or mechanism. In contrast, rational design involves making specific changes to the enzyme's amino acid sequence based on a thorough understanding of its three-dimensional structure and catalytic mechanism. nih.gov A semi-rational approach, such as iterative saturation mutagenesis (ISM), which focuses on mutating residues in and around the active site, often provides a powerful strategy for optimizing stereoselectivity. tudelft.nl

For the asymmetric synthesis of this compound, several classes of enzymes are of particular interest, including amine dehydrogenases (AmDHs), and amine transaminases (ATAs). nih.gov Engineering these enzymes to accept the bulky furan-containing substrate is a key objective. For instance, modifying the substrate-binding pocket of a phenylalanine dehydrogenase or a leucine (B10760876) dehydrogenase could adapt its specificity from its natural keto-acid substrate to the corresponding furan-containing α-keto acid precursor. nih.gov

Table 1: Enzyme Engineering Strategies for Enhanced Stereoselectivity

StrategyDescriptionAdvantagesKey Enzyme Classes
Directed Evolution Involves random mutagenesis of the enzyme-encoding gene followed by high-throughput screening to identify variants with desired properties.Does not require prior knowledge of enzyme structure or mechanism; can explore a vast sequence space.Transaminases, Dehydrogenases, Lipases, Ketoreductases
Rational Design Involves site-directed mutagenesis to alter specific amino acids based on detailed knowledge of the enzyme's structure and catalytic mechanism.Highly targeted, requiring fewer variants to be screened; can lead to significant improvements in a predictable manner.Dehydrogenases, Transaminases
Iterative Saturation Mutagenesis (ISM) A semi-rational approach focusing on mutating specific "hot spots" within the enzyme, such as active site residues, to all other possible amino acids.Combines the benefits of rational design and directed evolution; efficiently fine-tunes properties like stereoselectivity.Ketoreductases, Transaminases

Biotransformation Routes to Chiral Intermediates

Biotransformation, the use of microbial cells or isolated enzymes to perform chemical transformations, provides direct and efficient pathways to chiral intermediates. semanticscholar.org For this compound, key biocatalytic strategies include asymmetric reductive amination of a keto-acid precursor and the kinetic resolution of a racemic mixture.

One of the most promising routes is the asymmetric amination of 3-(furan-2-yl)-2-oxopropanoic acid. This transformation can be achieved using engineered amine dehydrogenases (AmDHs) or transaminases (ATAs). nih.gov

Amine Dehydrogenases (AmDHs): These enzymes catalyze the direct reductive amination of a ketone or keto-acid using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride donor. nih.gov The process is highly atom-economical. Cofactor regeneration is essential for process viability and can be achieved by coupling the reaction with a dehydrogenase like formate (B1220265) dehydrogenase or glucose dehydrogenase. nih.gov

Transaminases (ATAs): ATAs catalyze the transfer of an amino group from a donor molecule (e.g., L-alanine, isopropylamine) to a prochiral keto-acid acceptor. researchgate.net The reaction is reversible, and strategies to drive the equilibrium toward product formation, such as using a cheap amine donor or removing the ketone byproduct, are often necessary. researchgate.net The development of (R)- and (S)-selective ω-transaminases has been crucial for producing chiral amines and amino acids for the pharmaceutical industry. researchgate.net

An alternative approach is the chemo-enzymatic dynamic kinetic resolution (DKR) of a racemic precursor. For example, a racemic mixture of this compound or its corresponding amide or ester could be resolved. In this process, a hydrolase (such as a lipase, protease, or amidase) selectively acylates or hydrolyzes one enantiomer, leaving the other untouched. researchgate.net This is coupled with a chemical or enzymatic racemization of the unreacted enantiomer, theoretically allowing for a 100% yield of the desired single-enantiomer product. The L-specific amidase from Pseudomonas putida, for instance, has been used to resolve racemic amino acid amides. researchgate.net

Table 2: Comparison of Biotransformation Routes to Chiral this compound

RouteBiocatalystKey PrecursorAdvantagesChallenges
Asymmetric Reductive Amination Amine Dehydrogenase (AmDH)3-(furan-2-yl)-2-oxopropanoic acidHigh atom economy; direct conversion to the amino acid.Requires cofactor regeneration system; enzyme may have low activity on non-natural substrates.
Asymmetric Transamination Amine Transaminase (ATA)3-(furan-2-yl)-2-oxopropanoic acidHigh stereoselectivity; well-established technology.Reversible reaction requires equilibrium shift; byproduct removal can be necessary.
Kinetic Resolution Hydrolase (Lipase, Amidase)Racemic this compound ester/amideBroad substrate scope of many hydrolases.Maximum theoretical yield is 50% unless coupled with in-situ racemization (DKR).

Biomass-Derived Precursors in Synthesis

The synthesis of this compound can be made more sustainable by utilizing precursors derived from renewable biomass. nih.gov The furan ring is a key structural motif readily accessible from lignocellulosic biomass. Furfural and 5-hydroxymethylfurfural (B1680220) (5-HMF) are considered crucial platform chemicals obtained from the dehydration of pentose (B10789219) (e.g., xylose) and hexose (B10828440) sugars, respectively. mdpi.comresearchgate.net

Furfural, produced from agricultural residues and hardwoods, serves as an ideal starting point for the furan moiety of the target molecule. researchgate.net From furfural, various chemical and biocatalytic pathways can be employed to build the propanoic acid side chain. For example, furfural can be condensed with malonic acid to synthesize 3-(furan-2-yl)propenoic acid. mdpi.comresearchgate.net This α,β-unsaturated acid could potentially serve as a substrate for enzymes like ammonia lyases, which catalyze the stereoselective addition of ammonia across a double bond to form a β-amino acid. nih.gov

Another route involves the conversion of furfural to 2-furoic acid. rsc.org Further functionalization of these biomass-derived intermediates can lead to the synthesis of 3-(furan-2-yl)-2-oxopropanoic acid, the key precursor for the enzymatic amination steps described previously. The integration of renewable feedstocks with powerful biocatalytic methods represents a significant step towards greener and more efficient manufacturing of valuable chiral compounds. nih.govresearchgate.net

Table 3: Biomass-Derived Precursors and Potential Synthetic Pathways

Biomass PrecursorPlatform ChemicalKey IntermediatePotential Conversion Step
Hemicellulose (from agricultural waste)Furfural3-(furan-2-yl)propenoic acidKnoevenagel condensation with malonic acid. mdpi.com
HemicelluloseFurfural2-Furoic AcidOxidation of furfural. rsc.org
Ligninp-Coumaric Acidp-Hydroxyphenyllactic acidHydration. nih.gov

Chemical Reactivity, Mechanistic Studies, and Derivatization of 3 Amino 2 Furan 2 Yl Propanoic Acid

Reactivity of the Amino and Carboxylic Acid Functionalities

The chemical character of 3-Amino-2-(furan-2-YL)propanoic acid is defined by its three primary functional groups: a primary amine, a carboxylic acid, and a furan (B31954) ring. The amino and carboxyl groups, positioned on adjacent carbons (C3 and C2, respectively, relative to the furan), allow this molecule to undergo reactions typical of β-amino acids.

Amidation and Esterification Reactions

The functional groups of this compound allow for standard derivatization reactions. The carboxylic acid can be converted to an ester, such as a methyl or ethyl ester, through reaction with the corresponding alcohol under acidic conditions. libretexts.org This reaction is often a preliminary step in peptide synthesis to protect the carboxyl group.

Conversely, the primary amino group can be acylated to form amides. This is typically achieved by reacting the amino acid with an acid chloride or anhydride (B1165640) in the presence of a base. libretexts.org These reactions allow for the attachment of various molecular scaffolds to the amino terminus of the molecule.

A significant reaction pathway for β-amino acids is intramolecular cyclization to form a β-lactam, a four-membered cyclic amide. frontiersin.orgyoutube.com This reaction is typically induced by activating the carboxylic acid group, which then undergoes nucleophilic attack by the amino group. The formation of the strained β-lactam ring is a key feature of several important antibiotic classes. frontiersin.org

Reaction TypeReagentsFunctional Group InvolvedProduct
EsterificationMethanol (CH₃OH), HCl (catalyst)Carboxylic AcidMethyl 3-amino-2-(furan-2-yl)propanoate
Amidation (Acylation)Acetyl Chloride (CH₃COCl), Base (e.g., Pyridine)Amino Group3-Acetamido-2-(furan-2-yl)propanoic acid
Intramolecular CyclizationDehydrating/Coupling Agent (e.g., DCC)Amino and Carboxylic Acid3-(Furan-2-yl)-β-lactam
Table 1. General amidation and esterification reactions.

Peptide Coupling Chemistry involving the Compound

As a β-amino acid, this compound can be incorporated into peptide chains to create peptidomimetics with unique structural and functional properties. acs.org Unlike standard α-amino acids, β-amino acids introduce an extra carbon atom into the peptide backbone, which can alter the resulting secondary structure and increase resistance to proteolytic degradation. rsc.org

The process of peptide bond formation, or coupling, requires the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. bachem.com This is typically accomplished using specialized coupling reagents. Due to the bifunctional nature of the amino acid, protecting groups are essential. The amino group is commonly protected with a tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) group, while the carboxylic acid is often protected as an ester. rsc.org

A variety of coupling reagents are available, often used with additives that enhance reaction rates and suppress side reactions, most notably racemization. americanpeptidesociety.org

Coupling ReagentAdditiveMechanism/Key Features
DCC (Dicyclohexylcarbodiimide)HOBt (1-Hydroxybenzotriazole)Forms an O-acylisourea intermediate. HOBt suppresses racemization and improves efficiency. bachem.comamericanpeptidesociety.org
DIC (N,N'-Diisopropylcarbodiimide)HOBt or HOAt (1-Hydroxy-7-azabenzotriazole)Similar to DCC but the urea (B33335) byproduct is soluble, simplifying purification.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)None (contains HOAt moiety)Onium salt-based reagent known for high efficiency and low rates of racemization, even with sterically hindered amino acids. bachem.com
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)None (contains OxymaPure moiety)A modern, safer alternative to HOBt/HOAt-based reagents with comparable or superior performance. bachem.com
Table 2. Common reagents used in peptide coupling chemistry.

Furan Ring Reactivity and Transformations

Electrophilic Aromatic Substitution on the Furan Moiety

The furan ring is an electron-rich aromatic heterocycle that is significantly more reactive towards electrophiles than benzene. pearson.compearson.com Electrophilic aromatic substitution (EAS) on furan typically occurs preferentially at the C2 or C5 positions (α-positions), as the cationic intermediate (sigma complex) formed during the attack at these positions is better stabilized by resonance. quora.comquora.com

In this compound, the furan ring is attached to the propanoic acid backbone at the C2 position. Therefore, electrophilic substitution is expected to occur predominantly at the C5 position, which is the other, unsubstituted α-position. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. Due to the high reactivity of the furan ring, these reactions can often be carried out under milder conditions than those required for benzene. pearson.com

Cycloaddition Reactions and Ring Modifications

The furan ring can participate as a 4π-electron component (a diene) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. rsc.org This reaction allows for the construction of bicyclic oxabridged systems. However, the Diels-Alder reaction with furan is often reversible, and the aromatic character of the ring reduces its reactivity compared to non-aromatic dienes like cyclopentadiene. rsc.orgnih.gov The reaction typically requires electron-poor dienophiles and may be catalyzed by Lewis acids to proceed efficiently. nih.gov The stereochemical outcome of these reactions can be influenced by temperature, with the endo isomer being kinetically favored and the exo isomer being thermodynamically more stable. nih.gov

Beyond its role as a diene, furan derivatives can also engage in other modes of cycloaddition and undergo significant ring modifications. acs.orgresearchgate.net For instance, oxidative dearomatization can transform the furan ring into other functionalized structures, expanding its synthetic utility.

Stereochemical Integrity and Epimerization Studies

This compound possesses two chiral centers, at C2 and C3 of the propanoic acid chain. The stereochemical integrity of these centers, particularly the α-carbon (C2), is a critical consideration during chemical transformations.

Epimerization, the change in configuration at one of several chiral centers, is a known side reaction in peptide synthesis, especially under basic conditions used for coupling or deprotection. nih.govdntb.gov.ua The proton on the α-carbon (C2) is susceptible to abstraction by a base. This deprotonation leads to the formation of a planar, achiral enolate intermediate. libretexts.org Subsequent reprotonation of this intermediate can occur from either face, leading to a mixture of stereoisomers and a loss of stereochemical purity. libretexts.orgacs.org

Factors that can increase the risk of epimerization at the α-carbon include:

Strongly basic conditions : Bases used during coupling (e.g., DIPEA) or deprotection can facilitate proton abstraction. nih.gov

Extended reaction times : Longer exposure to basic conditions or prolonged pre-activation of the carboxylic acid can lead to increased epimerization. nih.gov

Activating group : Highly activating coupling reagents can increase the acidity of the α-proton, making it more prone to abstraction.

The stereocenter at the β-carbon (C3) is generally more stable, as the proton at this position is significantly less acidic and not activated by the adjacent carbonyl group. Therefore, epimerization at C3 is much less common under standard synthetic conditions. Careful selection of coupling reagents, additives (like HOBt), and reaction conditions is crucial to preserve the stereochemical integrity of the molecule during synthesis. nih.govacs.org

Derivatization for Advanced Chemical Probes and Ligands

The unique structural features of this compound, combining a reactive amino acid backbone with a versatile furan moiety, make it an attractive scaffold for the development of sophisticated chemical probes and ligands. Through targeted derivatization, this compound can be transformed into powerful tools for biological research, enabling the study of complex cellular processes.

Synthesis of Fluorescently Tagged Analogues

The attachment of fluorescent reporters to this compound allows for the creation of probes that can be visualized within biological systems, providing insights into protein dynamics, localization, and interactions. nih.gov The synthesis of such fluorescent analogues can be strategically approached by targeting the primary amino group of the amino acid.

One of the most conventional strategies for fluorescently labeling amino acids involves the formation of a stable amide bond between the amino group of the amino acid and a fluorescent dye that has been activated with a reactive functional group. researchgate.netbachem.com A common method utilizes fluorescent dyes functionalized with an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts efficiently with the primary amine of this compound under mild conditions to form a stable amide linkage. bachem.com A wide variety of fluorescent dyes are commercially available in their NHS ester forms, offering a broad spectrum of photophysical properties to suit different experimental needs.

Another well-established method for labeling amino groups is the use of isothiocyanate derivatives of fluorescent dyes. bachem.com The reaction between the isothiocyanate group and the primary amine of the amino acid results in the formation of a stable thiourea (B124793) bond. bachem.com This method provides an alternative to the NHS ester chemistry and is widely used for the fluorescent labeling of biomolecules.

More advanced and site-specific labeling can be achieved through "click chemistry," a set of bioorthogonal reactions that are highly efficient and selective. nih.govmpg.de This approach would first require the synthesis of a modified version of this compound that incorporates a bioorthogonal handle, such as an azide (B81097) or an alkyne. This modified amino acid can then be reacted with a fluorescent probe containing the complementary functional group (an alkyne or an azide, respectively) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govbiorxiv.org This strategy allows for the precise and efficient attachment of a fluorescent tag with minimal risk of side reactions with other functional groups in a complex biological environment. mpg.de

The selection of the fluorescent dye is critical and depends on the specific application. Factors to consider include the dye's quantum yield, extinction coefficient, photostability, and sensitivity to the local environment. For instance, solvatochromic fluorophores, which exhibit changes in their fluorescence properties in response to the polarity of their surroundings, can be particularly useful for probing protein folding or binding events. researchgate.net

Table 1: Potential Strategies for Synthesizing Fluorescently Tagged this compound

Labeling StrategyReactive Group on Fluorescent DyeFunctional Group Targeted on Amino AcidResulting LinkageKey Advantages
NHS Ester AcylationN-hydroxysuccinimide (NHS) esterPrimary AmineAmideCommercially available reagents, mild reaction conditions.
Isothiocyanate LabelingIsothiocyanatePrimary AmineThioureaStable linkage, alternative to NHS esters.
Click ChemistryAlkyne or AzideAzide or Alkyne (introduced via synthesis)TriazoleHigh specificity and efficiency, bioorthogonal.

Conjugation Strategies for Bioconjugation

Bioconjugation involves the covalent attachment of a molecule, such as this compound or its derivatives, to a biomolecule, like a protein or nucleic acid. escholarship.org This process can be used to introduce a specific functionality, such as a fluorescent probe or a therapeutic agent, to a biological target. The furan ring within this compound offers a unique handle for bioconjugation through the Diels-Alder reaction.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. The furan moiety can act as the diene in this reaction, particularly when reacting with electron-deficient dienophiles such as maleimides. mdpi.comrsc.org This reaction is attractive for bioconjugation because it can proceed under mild, often aqueous, conditions and exhibits high specificity. mdpi.com For bioconjugation applications, a protein of interest can be functionalized with a maleimide (B117702) group, typically by reacting a cysteine residue with a maleimide-containing crosslinker. The furan-containing amino acid derivative can then be selectively conjugated to the maleimide-functionalized protein via the Diels-Alder reaction. A significant advantage of the furan-maleimide Diels-Alder reaction is its reversibility, which can be controlled by temperature. rsc.org This property could be exploited for the development of stimuli-responsive bioconjugates.

In addition to the furan ring, the amino and carboxylic acid groups of this compound can also be utilized for bioconjugation using well-established chemistries. The primary amine can be targeted with various electrophilic reagents, such as NHS esters or isothiocyanates, to form stable amide or thiourea linkages, respectively. This is a common strategy for conjugating small molecules to proteins, often targeting the side chains of lysine (B10760008) residues. bachem.com

The carboxylic acid group can be activated, for example, using carbodiimide (B86325) chemistry (e.g., with EDC and NHS), to form an active ester. This activated ester can then react with primary amines on a biomolecule, such as the lysine residues of a protein, to form a stable amide bond. This approach provides an alternative orientation for the conjugation of the amino acid derivative.

Table 2: Potential Bioconjugation Strategies for this compound Derivatives

Conjugation StrategyReactive Moiety on BiomoleculeFunctional Group Targeted on Amino Acid DerivativeResulting LinkageKey Features
Diels-Alder ReactionMaleimideFuran ringOxanorborneneHigh specificity, reversible, bioorthogonal potential.
Amide Bond FormationAmine (e.g., Lysine side chain)Activated Carboxylic AcidAmideWell-established chemistry, stable linkage.
Amide/Thiourea Bond FormationNHS ester/IsothiocyanatePrimary AmineAmide/ThioureaCommon protein modification strategy.

Advanced Spectroscopic and Computational Characterization of 3 Amino 2 Furan 2 Yl Propanoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 3-Amino-2-(furan-2-YL)propanoic acid, ¹H and ¹³C NMR provide definitive information about the connectivity and chemical environment of each atom.

The proton (¹H) NMR spectrum is expected to show distinct signals for the protons of the furan (B31954) ring, the aliphatic propanoic acid backbone, and the amine and carboxylic acid groups. The furan ring protons typically appear in the aromatic region, with characteristic chemical shifts and coupling constants that confirm their relative positions. The protons on the propanoic acid chain (at C2 and C3) would appear as multiplets in the aliphatic region, with their splitting patterns revealing their coupling to adjacent protons.

Similarly, the carbon-¹³ (¹³C) NMR spectrum would provide a single peak for each unique carbon atom in the molecule. The chemical shifts would differentiate the sp²-hybridized carbons of the furan ring from the sp³-hybridized carbons of the propanoic acid chain and the carbonyl carbon of the carboxylic acid group. For instance, in related compounds like 3-aryl-3-(furan-2-yl)propanoic acid derivatives, furan ring carbons are observed in the range of δ = 112–156 ppm, while the carboxylic acid carbonyl carbon appears around δ = 167-172 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical ranges for similar functional groups. Actual values may vary depending on solvent and other experimental conditions.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity / Notes
Carboxyl (COOH)10-13~170-175Broad singlet (¹H)
C2-H (CH-N)~3.5-4.5~50-60Multiplet
C3-H₂ (CH₂)~2.5-3.5~35-45Multiplet
Furan C5'-H~7.4-7.6~140-145Doublet of doublets
Furan C4'-H~6.3-6.5~110-115Doublet of doublets
Furan C3'-H~6.0-6.2~105-110Doublet of doublets
Amino (NH₂)Variable (depends on pH/solvent)N/ABroad signal

While 1D-NMR provides essential information, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

COSY would reveal proton-proton (¹H-¹H) coupling networks. For this compound, it would show correlations between the proton at C2 and the methylene (B1212753) protons at C3, confirming the propanoic acid backbone connectivity. It would also map the couplings between the adjacent protons on the furan ring.

HSQC correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). This technique would definitively link each proton signal to its corresponding carbon signal, for example, linking the furan proton signals to the furan carbon signals.

HMBC shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations). This is vital for connecting different fragments of the molecule. For instance, it would show a correlation from the C2 proton to the carbonyl carbon (C1) and to the carbons of the furan ring, confirming the attachment point of the furan ring to the propanoic acid chain.

The flexibility of the propanoic acid chain and the rotation around the single bond connecting the furan ring to the chiral center mean that this compound can exist in multiple conformations. Dynamic NMR (DNMR) spectroscopy, which involves acquiring NMR spectra over a range of temperatures, is the primary technique for studying these conformational isomers and the kinetics of their interconversion.

By lowering the temperature, the rate of rotation around single bonds can be slowed sufficiently on the NMR timescale to potentially observe separate signals for each distinct conformer. Analyzing the changes in the spectra as a function of temperature (e.g., line broadening, coalescence, and sharpening) allows for the calculation of the activation energy barriers for bond rotation. This provides valuable insight into the molecule's conformational preferences and dynamic behavior in solution, which can be critical for its biological activity.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and their bonding environments. These two methods are often complementary; IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in polarizability.

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to its key functional groups.

Carboxylic Acid Group (COOH): This group gives rise to two very characteristic vibrations. A strong, sharp absorption for the carbonyl (C=O) stretch is expected in the region of 1700-1725 cm⁻¹. Additionally, a very broad O-H stretching band would appear over a wide range, typically from 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded O-H in a carboxylic acid dimer.

Amino Group (NH₂): A primary amine typically shows N-H stretching vibrations in the 3300-3500 cm⁻¹ region. If the compound exists in its zwitterionic form (as -NH₃⁺), these stretching bands would be shifted to a lower frequency (around 3000 cm⁻¹) and appear as a broad band.

Furan Ring: The furan ring has characteristic C-H, C=C, and C-O-C stretching and bending vibrations. Aromatic C-H stretching usually occurs just above 3000 cm⁻¹. C=C stretching vibrations within the ring are expected around 1500-1600 cm⁻¹.

Aliphatic Chain: The C-H stretching vibrations of the CH and CH₂ groups of the propanoic acid backbone are expected in the 2850-3000 cm⁻¹ region.

Table 2: Principal Expected Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity (IR)
N-H StretchAmine (-NH₂)3300-3500Medium
O-H StretchCarboxylic Acid (-COOH)2500-3300Broad, Strong
Aromatic C-H StretchFuran Ring3000-3100Medium-Weak
Aliphatic C-H Stretch-CH-, -CH₂-2850-3000Medium
C=O StretchCarboxylic Acid (-COOH)1700-1725Strong
C=C StretchFuran Ring1500-1600Medium
N-H BendAmine (-NH₂)1550-1650Medium
C-O StretchCarboxylic Acid (-COOH)1210-1320Strong

As an amino acid, this compound can form extensive intermolecular hydrogen bonds, particularly in the solid state. These interactions can occur between the carboxylic acid group of one molecule and the amino group of another, leading to the formation of zwitterions (-COO⁻ and -NH₃⁺). This zwitterionic nature profoundly influences the vibrational spectra.

The presence of strong hydrogen bonding is most clearly evidenced by the significant broadening of the O-H and N-H stretching bands in the IR spectrum. In the zwitterionic form, the characteristic C=O stretch of the carboxylic acid (around 1700 cm⁻¹) would be replaced by the asymmetric and symmetric stretching vibrations of the carboxylate anion (-COO⁻), which appear at approximately 1550-1610 cm⁻¹ and 1300-1420 cm⁻¹, respectively. The broad absorptions for the ammonium (B1175870) group (-NH₃⁺) would overlap with the C-H stretching bands. Analysis of these spectral features provides critical information on the supramolecular structure and intermolecular forces governing the compound in its condensed phase.

Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD)

The presence of a stereocenter at the C2 position makes this compound a chiral molecule. Chiroptical spectroscopy techniques, namely Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for characterizing its stereochemical properties. These methods measure the differential interaction of the molecule with left and right circularly polarized light.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum shows positive or negative peaks, known as Cotton effects, at the wavelengths corresponding to the electronic transitions of the molecule's chromophores (in this case, the furan ring and the carboxyl group). The sign and magnitude of these Cotton effects are exquisitely sensitive to the three-dimensional arrangement of atoms around the chiral center. Therefore, the experimental ECD spectrum can be used to determine the absolute configuration (R or S) of the molecule, typically by comparing it with spectra predicted from quantum-chemical calculations.

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of plane-polarized light as a function of wavelength. An ORD spectrum shows the variation of optical rotation, and the regions of rapid change correspond to the absorption bands of the chromophores, also giving rise to Cotton effects. While closely related to ECD, ORD provides complementary information and was historically a primary method for assigning absolute configuration.

For this compound, the ECD and ORD spectra would be dominated by the electronic transitions of the furan and carboxyl chromophores. The spatial relationship between these two groups, dictated by the absolute configuration at C2, would determine the sign and intensity of the observed Cotton effects, providing an unambiguous assignment of its stereochemistry.

Absolute Configuration Assignment through ECD

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample. For a chiral molecule like this compound, which possesses a stereocenter at the α-carbon, ECD can distinguish between the (R) and (S) enantiomers.

The process typically involves both experimental measurement and theoretical calculation. An experimental ECD spectrum of an enantiomerically pure sample is recorded. Concurrently, computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict the ECD spectra for both the (R) and (S) configurations. nih.gov The calculated spectra are then compared with the experimental one. A match between the experimental spectrum and the calculated spectrum for one of the configurations allows for an unambiguous assignment of the absolute stereochemistry of the sample.

The ECD bands are highly sensitive to the molecule's conformation, including the orientation of the furan ring relative to the amino acid backbone. nih.gov Therefore, a thorough conformational search is a critical prerequisite for accurate ECD calculations. The final calculated spectrum is often a Boltzmann-weighted average of the spectra from several low-energy conformers. For aromatic amino acids, factors such as hydration of the main-chain amide groups can also significantly perturb the ECD bands, a consideration that would be relevant for this furan-containing amino acid. nih.gov

Conformational Analysis using ORD

Optical Rotatory Dispersion (ORD) is another chiroptical method that measures the change in optical rotation of a substance as a function of the wavelength of light. slideshare.net The resulting ORD curve can provide valuable information about the molecule's three-dimensional structure and conformational dynamics in solution. kud.ac.inacs.org

A key feature in ORD spectra is the Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band of a chromophore. kud.ac.in For α-amino acids, a distinct Cotton effect is typically observed around 215 nm. slideshare.netkud.ac.in The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the molecule. For instance, L-α-amino acids generally exhibit a positive Cotton effect in this region, while D-enantiomers show a negative one. kud.ac.in

Mass Spectrometry for Isotopic Labeling and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound. High-resolution and tandem mass spectrometry techniques are particularly informative for analyzing molecules like this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the analyte, distinguishing it from other compounds with the same nominal mass. For this compound (C7H9NO3), HRMS can confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. mdpi.comresearchgate.netnih.gov

Below is a table of the theoretical exact masses for the neutral molecule and its common adducts that would be observed in HRMS analysis.

SpeciesFormulaTheoretical m/z
Neutral Molecule [M]C7H9NO3155.05824
Protonated Ion [M+H]⁺C7H10NO3⁺156.06552
Sodiated Ion [M+Na]⁺C7H9NNaO3⁺178.04746
Potassiated Ion [M+K]⁺C7H9KNO3⁺194.02140

Data sourced from PubChem and calculated based on isotopic masses. nih.gov

The experimental detection of one of these ions at the predicted m/z value with high accuracy would serve as strong evidence for the presence and elemental composition of the target compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is used to probe the structure of a molecule by inducing its fragmentation and analyzing the resulting fragment ions. In an MS/MS experiment, a specific ion (the precursor ion, e.g., the protonated molecule [M+H]⁺) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. The fragmentation pattern provides a structural fingerprint of the molecule.

For this compound, the fragmentation is expected to follow pathways characteristic of both amino acids and furan-containing compounds. imreblank.chresearchgate.netresearchgate.net A primary fragmentation pathway for protonated amino acids is the neutral loss of the carboxyl group, often as formic acid (HCOOH) or through sequential losses of water (H₂O) and carbon monoxide (CO). researchgate.net The furan ring itself can undergo fragmentation, commonly involving the loss of CO and subsequent cleavage. researchgate.net

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound (m/z 156.07) is outlined in the table below.

Precursor Ion (m/z)Neutral LossFragment Ion (m/z)Proposed Fragment Structure
156.07H₂O138.06Protonated azlactone intermediate
156.07HCOOH110.06[C6H8NO]⁺
138.06CO110.06[C6H8NO]⁺
110.06NH₃93.03[C6H5O]⁺ (furfuryl cation)
93.03CO65.04[C5H5]⁺

This proposed pathway combines the characteristic losses from the amino acid portion with the known fragmentation behavior of the furan ring, providing a detailed map for structural confirmation.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, defining the exact conformation of the molecule in the solid state.

As of the latest literature search, a single-crystal X-ray structure for this compound has not been reported in publicly accessible databases. However, if a suitable crystal could be grown and analyzed, this technique would reveal several key structural features. It would confirm the molecular connectivity and provide precise geometric parameters.

Furthermore, the analysis would elucidate the intermolecular interactions that govern the crystal packing. For an amino acid, strong hydrogen bonds involving the carboxylic acid and amino groups are expected to be dominant features, leading to the formation of extensive networks. It is also highly probable that the molecule would exist in its zwitterionic form in the crystal lattice, with a protonated ammonium group (-NH3⁺) and a deprotonated carboxylate group (-COO⁻). The analysis would also show the relative orientation of the furan rings within the crystal structure and any potential π-π stacking interactions.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling serve as powerful complements to experimental techniques, providing insights into the structure, properties, and reactivity of molecules at an atomic level. iiit.ac.in Methods like Density Functional Theory (DFT) are widely used to study furan derivatives and amino acids. mdpi.comnih.govsciforum.netsemanticscholar.org

For this compound, DFT calculations can be employed to:

Determine Molecular Geometry: Optimize the structure to find the lowest energy conformers in the gas phase or in solution (using solvent models). This is crucial for understanding the molecule's flexibility and preferred shapes. iiit.ac.in

Predict Spectroscopic Properties: As mentioned, calculated ECD and ORD spectra are vital for interpreting experimental results and assigning absolute configuration. nih.gov DFT can also predict other spectra, such as NMR, IR, and Raman, to aid in structural elucidation.

Analyze Electronic Structure: Calculations can determine the distribution of electrons within the molecule, identifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic transition properties.

Model Reactivity: DFT can be used to calculate reaction pathways and transition states, providing a theoretical understanding of the molecule's chemical behavior. For instance, studies on related furan compounds have used DFT to investigate reaction mechanisms. mdpi.comnih.gov

These computational studies provide a microscopic view that is often inaccessible through experimentation alone, offering a deeper understanding of the intrinsic properties of this compound.

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Prediction

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and predicting the spectroscopic properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various electronic and orbital characteristics that govern a molecule's reactivity and physical properties.

Detailed research findings on derivatives of 3-(furan-2-yl)propenoic acid, a structurally similar precursor, demonstrate the utility of DFT in this context. mdpi.com In studies of hydroarylation reactions, DFT calculations were employed to estimate the electrophilic properties and reactivity of intermediate cations formed during the protonation of these furan derivatives. nih.gov The calculations provided crucial data on Gibbs energies (ΔG₂₉₈) of protonation, charge distribution, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the global electrophilicity index (ω). nih.gov

The HOMO-LUMO energy gap is a significant parameter derived from these calculations, as it helps in predicting the stability of a molecule; a smaller gap typically indicates higher reactivity. nih.gov For instance, the analysis of O,C-diprotonated intermediates of furan derivatives via DFT revealed them to be the reactive electrophilic species in these transformations. mdpi.comnih.gov This information is critical for understanding reaction pathways and designing synthetic routes. Furthermore, DFT is widely used to predict vibrational frequencies (IR spectra) and NMR chemical shifts, which can then be compared with experimental data to confirm molecular structures. nih.gov

Table 1: Calculated Electronic Properties of a Protonated 3-(furan-2-yl)propenoic acid derivative intermediate using DFT (Note: This table is representative of the type of data generated from DFT calculations for related furan derivatives, as specific data for this compound is not available in the cited literature.)

PropertyCalculated ValueSignificance
Gibbs Energy of Protonation (ΔG₂₉₈)VariesIndicates the thermodynamic feasibility of forming reactive intermediates.
HOMO EnergyVariesRelates to the electron-donating ability of the molecule.
LUMO EnergyVariesRelates to the electron-accepting ability of the molecule.
HOMO-LUMO GapVariesA smaller gap suggests higher reactivity and lower kinetic stability.
Global Electrophilicity Index (ω)VariesQuantifies the electrophilic nature of the species.

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly valuable for exploring the conformational landscape of flexible molecules like amino acids, providing insights into their dynamic behavior and the relative stability of different spatial arrangements (conformers).

For a molecule such as this compound, MD simulations can map out its potential energy surface. The simulation starts with an initial structure and calculates the forces between atoms, then uses Newton's laws of motion to predict their subsequent positions and velocities over short time intervals. By repeating this process, a trajectory of the molecule's dynamic evolution is generated. This trajectory allows for the sampling of a wide range of possible conformations, helping to identify the most stable, low-energy states that the molecule is likely to adopt.

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations, particularly those employing DFT, are instrumental in elucidating the intricate details of chemical reaction mechanisms. These calculations can map the entire energy profile of a reaction, identifying transition states, intermediates, and the activation energies that govern the reaction rate.

In the study of 3-(furan-2-yl)propenoic acid derivatives, quantum chemical calculations provided a plausible mechanism for their reaction with arenes in the presence of a Brønsted superacid. mdpi.com The calculations, supported by NMR studies, showed that the reaction proceeds through the formation of O,C-diprotonated forms of the initial furan compounds. mdpi.comnih.gov These diprotonated species act as highly reactive superelectrophilic intermediates. The computational models were able to detail the charge distribution within these intermediates, explaining their high reactivity toward arenes in Friedel-Crafts type reactions. nih.gov By calculating the energies of the reactants, intermediates, transition states, and products, researchers can construct a detailed reaction pathway, providing a theoretical foundation for observed experimental outcomes and enabling the prediction of product formation. mdpi.com

Biological and Bio Mimetic Interactions of 3 Amino 2 Furan 2 Yl Propanoic Acid at the Molecular Level

Enzyme-Substrate/Inhibitor Interactions (In Vitro Studies)

Reversible and Irreversible Enzyme Inhibition Mechanisms

No specific studies detailing the reversible or irreversible enzyme inhibition mechanisms of 3-Amino-2-(furan-2-YL)propanoic acid have been identified in the reviewed scientific literature. To determine if this compound acts as an enzyme inhibitor, comprehensive in vitro screening against a panel of enzymes would be required. Such studies would involve measuring the rate of an enzymatic reaction in the presence and absence of the compound. If inhibition is observed, further experiments, such as dialysis or analysis of enzyme-inhibitor complex stability over time, would be necessary to distinguish between reversible and irreversible modes of action.

Kinetic Characterization of Enzyme Binding

In the absence of data confirming enzyme inhibition by this compound, no kinetic characterization of its binding to any enzyme has been reported. Should the compound be identified as an inhibitor, kinetic studies would be crucial to understand its mechanism of action. This would involve determining key kinetic parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max) in the presence of varying concentrations of the inhibitor. From these data, the inhibition constant (K_i) and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) could be determined.

Receptor Binding and Ligand Affinity Profiling (In Vitro Assays)

Radioligand Binding Assays

There are no published radioligand binding assay data for this compound. This technique is a fundamental tool for characterizing the interaction of a ligand with a receptor. giffordbioscience.comnih.gov Such assays would involve using a radiolabeled form of the compound or a known radioligand for a specific receptor to determine the binding affinity (K_d or K_i) and the density of binding sites (B_max). The absence of this data means the receptor binding profile of this compound is currently unknown.

Surface Plasmon Resonance (SPR) for Interaction Kinetics

No studies utilizing Surface Plasmon Resonance (SPR) to investigate the interaction kinetics of this compound with any biological target have been found. SPR is a powerful label-free technique used to measure the real-time binding kinetics of molecules, providing association (k_a) and dissociation (k_d) rate constants. helsinki.fiescholarship.org The application of SPR would be a valuable next step in characterizing the potential binding partners and interaction dynamics of this compound.

Cellular Uptake and Intracellular Localization Mechanisms (Non-Human, Mechanistic Focus)

There is no available research on the cellular uptake and intracellular localization of this compound in any non-human model system. Understanding how this amino acid analog enters cells and where it accumulates is fundamental to elucidating its potential biological effects. Mechanistic studies would be required to determine if uptake is mediated by specific amino acid transporters or occurs via passive diffusion. Techniques such as fluorescence microscopy with a labeled version of the compound or subcellular fractionation followed by analytical quantification would be necessary to determine its intracellular distribution.

Transport Protein Interactions

As a non-proteinogenic amino acid, the transport of this compound across cellular membranes is likely mediated by specific transport proteins. Water-soluble molecules such as amino acids generally cannot freely diffuse through the hydrophobic lipid bilayer of cell membranes and require assistance from transporters. openstax.org The transport of amino acids is facilitated by a variety of membrane proteins, often belonging to the Solute Carrier (SLC) superfamily, which can exhibit specificity for substrates based on size, charge, and side-chain characteristics.

While specific studies identifying the transporters for this compound are not extensively documented, it is plausible that it interacts with transporters that recognize other non-canonical or modified amino acids. The structural similarity to natural amino acids like phenylalanine or tyrosine suggests potential interactions with large neutral amino acid transporters (LATs). However, the presence of the furan (B31954) ring introduces unique steric and electronic properties that would ultimately determine the specificity and affinity of binding to any particular transport protein. Further research, including competitive binding assays and transport studies in cell lines expressing specific amino acid transporters, would be necessary to elucidate the precise mechanisms governing its cellular uptake and efflux.

Membrane Permeability Studies

The passive diffusion of molecules across a cell membrane is largely dependent on properties such as lipophilicity, size, and charge. libretexts.org Amino acids, including this compound, are polar and exist as zwitterions at physiological pH. These characteristics significantly hinder their ability to passively permeate the nonpolar interior of the lipid bilayer. openstax.orglibretexts.org

Experimental studies measuring the membrane permeability coefficients for various amino acids have shown that hydrophilic forms have very low passive diffusion rates, often comparable to those of inorganic ions. nih.gov The rate of permeation for polar and charged molecules is primarily controlled by interactions with protein channels and carriers rather than by partitioning into the membrane. libretexts.orgnih.gov Therefore, it is expected that this compound would have a very low intrinsic membrane permeability. Its efficient translocation into or out of cells would almost certainly rely on facilitated diffusion or active transport mediated by the membrane proteins discussed in the previous section. openstax.org

Protein-Ligand Docking and Molecular Dynamics Simulations of Biological Targets

Computational methods such as protein-ligand docking and molecular dynamics (MD) simulations are invaluable tools for predicting and analyzing the interaction of small molecules with their biological targets at an atomic level. nih.gov These techniques can provide detailed insights into binding modes, interaction energies, and the dynamic behavior of the protein-ligand complex over time. nih.govresearchgate.net

In the context of furan-containing amino acid derivatives, significant computational research has been directed at their interaction with the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate (B1630785) receptor in the central nervous system. nih.gov For a series of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid analogs, which are structurally related to the subject compound, induced-fit docking studies have been performed on the glycine (B1666218) binding site located in the GluN1 subunit of the NMDA receptor. nih.gov

Molecular dynamics simulations build upon these static docking poses to explore the conformational flexibility and stability of the protein-ligand complex in a simulated physiological environment. researchgate.net MD simulations can reveal how the protein structure adapts to the ligand and the stability of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over timescales ranging from nanoseconds to microseconds. uzh.ch

Identification of Key Binding Hotspots

Protein-ligand docking studies on analogs of this compound have successfully identified key amino acid residues that form the binding pocket, or "hotspots," for interaction. For derivatives targeting the glycine binding site of the NMDA receptor's GluN1 subunit, a well-defined pocket accommodates the ligand. nih.gov

The essential α-amino acid portion of the ligands forms conserved interactions compared to the native co-agonist glycine. Key interactions for the furan-containing analogs involve hydrogen bonds within a narrow tunnel shaped by specific residues. nih.gov The substituted furan ring portion of the ligands orients toward the interface between the GluN1 and GluN2 subunits, making crucial contacts with other residues. nih.gov

A summary of these key interacting residues within the GluN1 binding site is presented below.

Interacting ResidueType of InteractionRole in Binding
Threonine 518 (T518) Hydrogen BondForms part of the narrow binding tunnel. nih.gov
Serine 688 (S688) Hydrogen BondContributes to the shape of the binding tunnel. nih.gov
Aspartate 732 (D732) Hydrogen BondAccommodates the amide spacer of the ligand. nih.gov
Tyrosine 692 (Y692) Hydrophobic InteractionInteracts with the substituted ring system. nih.gov
Phenylalanine 754 (F754) Hydrophobic InteractionInteracts with the substituted ring system. nih.gov

Conformational Changes upon Ligand Binding

The binding of an agonist to a receptor is often not a simple "lock-and-key" event but rather a dynamic process that involves conformational changes in both the ligand and the protein. uzh.ch For the NMDA receptor, agonist binding to the ligand-binding domain (LBD) induces a significant conformational change, often described as a "clamshell" closure. nih.govportlandpress.com This movement is crucial for transmitting the binding signal to the ion channel gate, leading to receptor activation. nih.govpnas.org

Molecular dynamics simulations and structural studies show that the LBD can sample various open, partially closed, and fully closed conformations. nih.gov The binding of an agonist stabilizes the closed-cleft conformation. nih.govnih.gov Docking studies of furan-containing analogs into the GluN1 subunit suggest an induced-fit mechanism, where the protein must undergo structural rearrangements to accommodate the ligand. Specifically, considerable movement of several residues is required for the binding of these furan-based compounds, highlighting the dynamic nature of the interaction. nih.gov This ligand-induced conformational change is a fundamental step in the mechanism of action for agonists at this receptor. tmc.edu

Metabolic Pathways and Biotransformation (Excluding Human Clinical Data)

The biotransformation of compounds containing a furan moiety is a subject of significant toxicological interest. The metabolic fate of the furan ring itself is often the most critical pathway, as it can lead to the formation of reactive metabolites. nih.govnih.gov The primary route of metabolism for many furan-containing xenobiotics is cytochrome P450 (P450)-catalyzed oxidation of the furan ring. nih.govnih.gov

This oxidation is not a detoxification step but rather a bioactivation process. The P450-mediated reaction converts the relatively inert furan ring into a highly reactive α,β-unsaturated dialdehyde (B1249045) intermediate. nih.govresearchgate.net For the parent compound, furan, this metabolite is cis-2-butene-1,4-dial (BDA). nih.gov This electrophilic species can readily react with cellular nucleophiles, including amino acids (such as lysine (B10760008) and cysteine) and glutathione (B108866) (GSH), leading to the formation of covalent adducts. nih.govacs.org This bioactivation pathway is considered a key initiating event in the toxicity associated with many furan-containing compounds. nih.govorientjchem.org While the specific P450 isozymes involved can vary, P450 2E1 is often implicated in the metabolism of furan itself. nih.gov

In Vitro Metabolite Identification

In vitro systems, particularly liver microsomes which are rich in P450 enzymes, are standard tools for identifying the initial products of biotransformation. nih.gov Due to the high reactivity and instability of the dialdehyde metabolites formed from furan ring oxidation, their direct detection is challenging. Instead, identification relies on trapping these intermediates with stable nucleophiles added to the incubation mixture. nih.gov

Studies using rat and human liver microsomes have characterized the metabolism of furan and its derivatives by incubating them with the compound and a trapping agent like N-acetylcysteine (NAC) or glutathione (GSH). nih.govresearchgate.net The reactive dialdehyde intermediate formed reacts with the nucleophile, creating a stable adduct that can be identified using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov

The types of metabolites identified in these in vitro experiments provide strong evidence for the furan ring-opening pathway.

Parent Compound ClassMetabolic ReactionKey IntermediateIdentified In Vitro Metabolites (Adducts)
Furans P450-catalyzed oxidationcis-enedial (e.g., BDA) nih.govGlutathione (GSH) conjugates nih.govacs.org
Substituted Furans P450-catalyzed oxidationSubstituted cis-enedial acs.orgN-acetylcysteine (NAC) adducts nih.gov
Furan-containing drugs Furan ring openingγ-ketoenal nih.govPyrrole and 2'-pyrroline adducts with GSH acs.org
2-Methylfuran P450-catalyzed oxidation4-oxo-2-pentenal nih.govDihydrofuran adducts with N-acetylcysteine acs.org

These studies confirm that the central metabolic fate of the furan ring is its conversion to a reactive electrophile, a critical piece of information for understanding the molecular interactions and potential biological consequences of exposure to this compound.

Enzyme Systems Involved in Biotransformation

The specific enzymatic pathways responsible for the biotransformation of this compound in biological systems are not extensively documented in scientific literature. However, based on the compound's structure as a non-proteinogenic amino acid containing a furan ring, its metabolism can be hypothesized to involve enzymes that act on analogous substrates. The biotransformation of amino acids and furan derivatives typically involves a range of enzyme classes.

Key enzyme families that could potentially be involved in its metabolism include:

Aminotransferases (Transaminases): These enzymes could catalyze the transfer of the amino group from this compound to an α-keto acid, a common step in amino acid catabolism.

Oxidoreductases: Enzymes such as monooxygenases (e.g., cytochrome P450s) could hydroxylate the furan ring, initiating its degradation. Dehydrogenases might also act on the molecule.

Decarboxylases: Phenolic acid decarboxylases are known to be involved in the decarboxylation of similar compounds, a primary route in their biotransformation. mdpi.com

Hydrolases: Esterases could be involved if the compound is present as an ester derivative. mdpi.com

The biotransformation of phenolic acids, for example, involves a sophisticated network of enzymes including decarboxylases, reductases, and esterases that collectively govern their metabolic fate. mdpi.com While this compound is not a phenolic acid, similar enzymatic logic may apply to its breakdown and modification in biological systems. A study on the enzymatic kinetic resolution of related compounds, such as 3-amino-3-(5-phenylfuran-2-yl)propionic acid ethyl esters, has utilized lipases for enantioselective hydrolysis, demonstrating that this class of compounds can serve as substrates for enzymatic reactions, albeit for synthetic purposes. ubbcluj.ro

Bio-Mimetic Catalysis and Synthetic Biology Applications

The unique structural and electronic properties of this compound make it a valuable building block in the fields of bio-mimetic catalysis and synthetic biology. As a noncanonical amino acid (ncAA), it can be incorporated into peptides and proteins to introduce novel functionalities.

In bio-mimetic catalysis, molecules are designed to replicate the function of natural enzymes. The furan ring of this compound can act as a bioisostere for other aromatic systems, such as the phenyl ring of phenylalanine or the indole (B1671886) ring of tryptophan. Its distinct electronic nature, including its aromaticity and the presence of an oxygen heteroatom, can be exploited to modulate the catalytic activity or binding affinity of synthetic peptides. The furan moiety can participate in specific non-covalent interactions within a catalytic pocket, influencing the stereochemistry or rate of a reaction.

Synthetic biology aims to design and construct new biological parts, devices, and systems. nih.gov A key application in this field is the expansion of the genetic code to enable the incorporation of ncAAs into proteins, thereby creating enzymes or functional proteins with new or enhanced properties. nih.govacs.org

While specific examples integrating this compound are emerging, the principle has been demonstrated with structurally similar ncAAs. For instance, (S)-2-amino-3-(thiophen-3-yl)propanoic acid, a thiophene (B33073) analogue, has been incorporated into enzymes to probe active site mechanisms, as its side chain cannot act as a hydrogen bond donor like the histidine it replaces. nih.govacs.org Similarly, this compound could be integrated into a protein's structure via techniques like amber-codon suppression to:

Serve as a spectroscopic probe to study protein folding and dynamics.

Create novel enzyme active sites with altered substrate specificity or catalytic activity.

Introduce a chemically reactive handle for site-specific protein modification.

This approach is part of a broader effort in synthetic biology to engineer novel metabolic pathways in host organisms, such as the successful reconstruction of essential amino acid biosynthesis in mammalian cells, demonstrating the feasibility of introducing complex, multi-gene pathways into new hosts. elifesciences.org

Role in Non-Ribosomal Peptide Synthetases (NRPS) and Related Pathways

Non-ribosomal peptides (NRPs) are a diverse class of natural products synthesized by large, multienzyme complexes called Non-Ribosomal Peptide Synthetases (NRPSs). d-nb.infomdpi.com Unlike ribosomal protein synthesis, NRPSs are independent of messenger RNA and can incorporate a wide variety of monomers, including non-proteinogenic amino acids like this compound. d-nb.infonih.gov

The assembly line of an NRPS is modular, with each module typically responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain. d-nb.infonih.govresearchgate.net The specificity for a particular amino acid is determined primarily by the Adenylation (A) domain within each module. d-nb.infoduke.edu

The A-domain functions as the "gatekeeper," selectively binding its cognate amino acid from the cellular pool and activating it as an aminoacyl adenylate at the expense of ATP. d-nb.info The specificity of the A-domain is dictated by a "non-ribosomal code," which consists of approximately 10 key amino acid residues that line the substrate-binding pocket. d-nb.infoduke.edu Computational tools have been developed to predict the substrate specificity of A-domains by analyzing the sequences of these key residues. dtu.dknih.govnih.gov Therefore, an NRPS module capable of incorporating this compound would possess an A-domain with a binding pocket structurally and chemically complementary to the furan side chain. The presence of such non-standard building blocks contributes significantly to the vast structural diversity and wide range of biological activities observed in non-ribosomal peptides, which include antibiotics, immunosuppressants, and anticancer agents. d-nb.infonih.gov

Antimicrobial Activity Studies (In Vitro)

The furan scaffold is a component of numerous compounds known to possess a wide range of pharmacological properties, including antimicrobial and antifungal activities. researchgate.netijabbr.com Studies on derivatives of this compound have demonstrated notable antimicrobial effects against various pathogens.

A study investigating the antimicrobial activity of newly synthesized 3-Aryl-3-(furan-2-yl)propanoic acid derivatives found significant inhibitory effects. mdpi.comnih.gov These compounds were tested against bacteria and yeast-like fungi using the broth microdilution method. mdpi.com The findings revealed that at a concentration of 64 µg/mL, all tested compounds inhibited the growth of the yeast-like fungus Candida albicans (ATCC 10231). mdpi.comnih.gov The compounds also suppressed the growth of the bacteria Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213). mdpi.comnih.gov For most of the tested compounds, the minimum inhibitory concentration (MIC) against S. aureus was determined to be 128 µg/mL. mdpi.com

Further research has reinforced the antimicrobial potential of molecules containing this structural motif. For example, derivatives of 3-{5-substituted 4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acids containing furan substituents were found to exhibit high antibacterial activity. nih.gov Similarly, a study on novel dipeptides incorporating a furan-containing triazole-amino acid structure reported promising antifungal activity against various Aspergillus species, with one dipeptide showing greater potency than the standard antifungal drug fluconazole (B54011) against Aspergillus versicolor. mdpi.com These findings collectively highlight that the this compound framework is a promising scaffold for the development of new antimicrobial agents.

Table of Mentioned Compounds

Applications of 3 Amino 2 Furan 2 Yl Propanoic Acid in Advanced Materials and Chemical Technologies

Polymeric Materials and Bioconjugates

The incorporation of non-proteinogenic amino acids like 3-Amino-2-(furan-2-yl)propanoic acid into polymers and bioconjugates can impart unique chemical and biological properties to the resulting materials. The furan (B31954) moiety, in particular, offers a versatile handle for various chemical modifications.

Incorporation into Peptidomimetics and Oligomers

While specific studies detailing the incorporation of this compound into peptidomimetics and oligomers are not extensively documented in publicly available literature, the value of furan-containing amino acids in peptide synthesis is recognized. wikipedia.org The furan ring can serve as a bioisostere for other aromatic or heteroaromatic systems, potentially influencing the conformational preferences and biological activity of the resulting peptidomimetics. The synthesis of oligomers from furan-containing amino acids has been explored, suggesting the potential for creating novel "carbopeptoids" with defined secondary structures. nih.gov

Bio-based oligomers rich in furan motifs have been synthesized and shown to interact with plasmid DNA, indicating their potential as gene delivery vectors. nih.gov These furan-amino esters demonstrate the utility of the furan group in creating functional macromolecules. nih.gov

Functionalization of Polymer Surfaces

The functionalization of polymer surfaces is crucial for tailoring their properties for specific applications, such as improving biocompatibility or introducing catalytic activity. While direct studies on the use of this compound for this purpose are limited, the general principles of polymer surface modification can be applied. Amino acids can be grafted onto polymer surfaces to enhance cell adhesion and proliferation. nih.gov

Furan-containing polymers have been functionalized post-polymerization via Diels-Alder reactions, demonstrating the reactivity of the furan ring for surface modification. nih.gov This approach allows for the covalent attachment of molecules to tune surface properties like hydrophobicity. nih.gov Although not specific to the title compound, this highlights a potential application route.

Ligands for Metal Catalysis and Chiral Auxiliaries

The chiral nature and the presence of coordinating heteroatoms (nitrogen and oxygen) in this compound make it a candidate for applications in asymmetric catalysis, either as a ligand for a metal center or as a chiral auxiliary to control stereochemistry.

Design of Asymmetric Catalysts

Chiral Induction in Organic Transformations

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. ankara.edu.tr Amino acids are a common source for the synthesis of these auxiliaries. nih.gov There are no specific, detailed reports on the use of this compound as a chiral auxiliary. However, the principles of asymmetric synthesis using chiral auxiliaries derived from other amino acids are well-established. wikipedia.organkara.edu.trnih.gov The chiral center of the amino acid can effectively control the approach of a reactant to a prochiral center, leading to the preferential formation of one stereoisomer. ankara.edu.tr

Precursors for Complex Heterocyclic Systems

One of the most tangible applications of this compound and its derivatives is their use as starting materials for the synthesis of more complex heterocyclic structures. The furan ring, in particular, can undergo a variety of transformations to build new ring systems.

A notable example is the use of 3-(furan-2-yl)propenoic acids, which are closely related to the title compound, in reactions with arenes to form 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.govmdpi.com This reaction, which proceeds via a Friedel-Crafts-type mechanism, demonstrates the utility of these compounds as precursors to more complex molecular architectures. nih.govmdpi.com

Starting MaterialAreneProductYield (%)Reference
3-(furan-2-yl)propenoic acidBenzene3-phenyl-3-(furan-2-yl)propanoic acid65 nih.gov
3-(furan-2-yl)propenoic acidToluene3-(furan-2-yl)-3-(p-tolyl)propanoic acid98 nih.govmdpi.com
3-(furan-2-yl)propenoic acidAnisole3-(furan-2-yl)-3-(4-methoxyphenyl)propanoic acid85 nih.govmdpi.com

These 3-aryl-3-(furan-2-yl)propanoic acid derivatives can then potentially be used to synthesize a variety of other complex heterocyclic systems, although further specific examples are not extensively documented. The furan ring in these products could, for instance, participate in Diels-Alder reactions or be transformed into other heterocyclic systems through ring-opening and recyclization reactions. nih.gov

Based on a comprehensive search of available scientific literature, there is currently insufficient specific information regarding the applications of the chemical compound This compound in the precise areas outlined in your request.

The requested topics are highly specific, focusing on the use of this particular molecule in advanced material synthesis and as a tool for chemical biology. While research exists for related compounds, such as other isomers of furyl-amino acids or general furan derivatives, the direct application of This compound in the synthesis of fused ring systems, the construction of macrocyclic structures, activity-based protein profiling probes, or as affinity tags for target identification is not documented in the available search results.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without resorting to speculation or including information on compounds outside the explicit scope of your request, which would violate the given instructions.

To provide a satisfactory article, verifiable research findings specific to This compound for each subsection would be required.

Table of Compounds Mentioned

Advanced Analytical Methodologies for the Detection and Quantification of 3 Amino 2 Furan 2 Yl Propanoic Acid

Chromatographic Separations

Chromatographic techniques are powerful tools for the separation, identification, and quantification of chemical compounds. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are particularly well-suited for the analysis of 3-Amino-2-(furan-2-YL)propanoic acid, each offering distinct advantages depending on the analytical requirements.

High-performance liquid chromatography is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like amino acids. The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For this compound, reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase.

To enhance detection and sensitivity, various detection modes can be employed. Ultraviolet (UV) detection is straightforward due to the presence of the furan (B31954) ring, which absorbs UV light. For more sensitive and selective detection, fluorescence detectors can be used after derivatization of the amino group with a fluorogenic reagent. Mass spectrometry (MS) coupling with HPLC (LC-MS) provides high selectivity and structural information, making it a powerful tool for identification and quantification.

Pre-column derivatization is a common strategy to improve the chromatographic properties and detectability of amino acids. Reagents such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, or 9-fluorenylmethyl chloroformate (FMOC-Cl), react with the primary amino group of this compound to form highly fluorescent derivatives.

Table 1: HPLC Parameters for Analysis of Derivatized Amino Acids

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with Solvent A (e.g., aqueous buffer) and Solvent B (e.g., acetonitrile (B52724) or methanol)
Derivatizing Agent o-Phthalaldehyde (OPA)/3-Mercaptopropionic acid (3-MPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl)
Detection Fluorescence Detector (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives) or UV-Vis Detector
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL

Gas chromatography-mass spectrometry is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. Since amino acids like this compound are non-volatile, a derivatization step is necessary to convert them into volatile derivatives suitable for GC analysis. researchgate.net

A common derivatization method is silylation, where active hydrogens in the amino and carboxyl groups are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.com Another approach involves esterification of the carboxyl group followed by acylation of the amino group. nih.gov

The derivatized this compound is then introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase. The separated components are subsequently ionized and detected by a mass spectrometer, which provides a unique mass spectrum that can be used for identification and quantification. The fragmentation pattern in the mass spectrum offers valuable structural information. sigmaaldrich.com For instance, TBDMS derivatives often show characteristic neutral losses of a tert-butyl group (M-57). sigmaaldrich.com

Table 2: GC-MS Analysis of Amino Acid Derivatives

Parameter Condition
Derivatization Reagent N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
Reaction Conditions Heating the amino acid with the reagent in a suitable solvent (e.g., acetonitrile)
GC Column Capillary column with a nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane)
Carrier Gas Helium
Temperature Program A programmed temperature ramp to separate compounds with different boiling points
Ionization Mode Electron Ionization (EI)
MS Detection Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity

Since this compound is a chiral molecule, it is essential to determine its enantiomeric purity, especially for applications in pharmaceuticals and biological studies. Chiral chromatography is the most effective method for separating enantiomers. This can be achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Several types of CSPs are available, including polysaccharide-based, protein-based, and cyclodextrin-based columns. For the separation of underivatized amino acids, zwitterionic ion-exchange chiral stationary phases, such as CHIRALPAK® ZWIX(-), have proven to be effective. hplc.eu The separation mechanism involves a combination of ionic and hydrophobic interactions between the analyte and the chiral selector.

The mobile phase composition, including the type of organic modifier, additives like acids and bases, and their concentrations, plays a critical role in achieving optimal enantiomeric separation.

Table 3: Chiral HPLC Separation of 3-Amino-3-(furan-2-YL)propanoic acid hplc.eu

Parameter CHIRALPAK® ZWIX(-) CHIRALPAK® ZWIX(+)
Mobile Phase MeOH/MeCN (50/50 v/v) containing 25 mM TEA and 50 mM AcOH MeOH/MeCN (50/50 v/v) containing 25 mM TEA and 50 mM AcOH
Retention Factor (k1) 3.73 4.50
Separation Factor (α) 1.32 1.10
Resolution (Rs) 3.09 1.34
Elution Order R < S Not specified

Data sourced from Chiral Technologies Amino Acid Database. hplc.eu

Electrophoretic Techniques

Electrophoretic techniques separate molecules based on their differential migration in an electric field. These methods are known for their high efficiency, low sample consumption, and rapid analysis times, making them valuable alternatives to chromatographic methods for the analysis of amino acids.

Capillary electrophoresis (CE) is a high-resolution separation technique performed in a narrow-bore fused-silica capillary. The separation of amino acids can be achieved in their native, underivatized form by utilizing a low pH buffer, which ensures that the amino acids are positively charged and migrate towards the cathode. nih.gov The furan ring in this compound allows for direct UV detection. nih.gov

For enhanced sensitivity, derivatization with fluorescent tags can be employed, followed by laser-induced fluorescence (LIF) detection. nih.gov Micellar electrokinetic chromatography (MEKC), a mode of CE, can also be used to separate neutral and charged analytes by adding a surfactant to the buffer to form micelles. nih.gov

Table 4: General Conditions for Capillary Electrophoresis of Amino Acids

Parameter Condition
Capillary Fused-silica capillary (e.g., 50 µm i.d., 50-75 cm length)
Background Electrolyte (BGE) Low pH buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) for underivatized analysis
Separation Voltage 15-30 kV
Detection UV-Vis detector or Laser-Induced Fluorescence (LIF) detector after derivatization
Injection Hydrodynamic or electrokinetic injection

Microchip electrophoresis (MCE) is a miniaturized form of capillary electrophoresis that offers even faster analysis times and higher throughput. nih.gov The separation is performed on a microfabricated chip with integrated channels, injection systems, and sometimes detectors. nih.govresearchgate.net MCE methods have been successfully applied to the analysis of amino acids in various matrices. researchgate.netdiva-portal.org

The principles of separation in MCE are similar to those in conventional CE. For the analysis of this compound, a suitable background electrolyte would be used to control the charge and migration of the analyte. Detection can be accomplished using integrated electrochemical detectors or by coupling the microchip to a mass spectrometer (MCE-MS) for highly sensitive and selective analysis. nih.govnih.gov The low sample and reagent consumption of MCE makes it an environmentally friendly and cost-effective analytical technique. diva-portal.org

Hyphenated Techniques for Complex Mixture Analysis

The analysis of this compound in complex matrices necessitates the use of sophisticated analytical techniques that offer both high separation efficiency and sensitive, specific detection. Hyphenated techniques, which couple a separation method with a detection method, are ideally suited for this purpose.

LC-MS/MS for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the trace analysis of amino acids, including non-proteinogenic ones like this compound, in various biological and environmental samples. nih.govnih.gov This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.

The methodology typically involves optimizing the chromatographic conditions to achieve good retention and peak shape for the target analyte. For a polar compound like this compound, hydrophilic interaction chromatography (HILIC) can be an effective separation mode. nih.gov Alternatively, reversed-phase chromatography can be used, sometimes with the aid of ion-pairing agents or after derivatization to enhance retention and sensitivity. uni-muenchen.denih.gov

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for amino acids, typically operating in the positive ion mode. nih.gov In the tandem mass spectrometer, the precursor ion corresponding to the protonated molecule of this compound ([M+H]⁺) is selected in the first mass analyzer (Q1). This precursor ion is then subjected to collision-induced dissociation (CID) in the collision cell (Q2), generating characteristic product ions. The most stable and abundant product ions are then monitored in the third mass analyzer (Q3). This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and sensitivity for quantification, even in the presence of complex matrix components. sciex.com

To ensure accuracy, stable isotope-labeled internal standards are often employed. nih.gov The use of an internal standard with a known concentration allows for the correction of matrix effects and variations in instrument response.

Illustrative LC-MS/MS Parameters for the Analysis of this compound:

ParameterValue
Chromatography
ColumnHILIC Column (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientOptimized for analyte retention and separation
Flow Rate0.3 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModeESI Positive
MRM TransitionPrecursor Ion (m/z) -> Product Ion (m/z)
Collision EnergyOptimized for fragmentation
Dwell Time100 ms

GCxGC-MS for Comprehensive Profiling

Comprehensive two-dimensional gas chromatography-mass spectrometry (GCxGC-MS) offers exceptional separation power for the analysis of complex mixtures of volatile and semi-volatile compounds. For the analysis of amino acids like this compound, derivatization is necessary to increase their volatility and thermal stability. nih.govnih.gov Common derivatization reagents for amino acids include alkylchloroformates and silylating agents. nih.govmdpi.com

In a GCxGC system, the effluent from the first-dimension (1D) column is continuously trapped and then rapidly re-injected onto a second-dimension (2D) column with a different stationary phase. nih.gov This two-dimensional separation provides a significant increase in peak capacity compared to conventional one-dimensional GC, allowing for the resolution of a large number of analytes in a single run. The use of a polar/non-polar column set is often effective for the separation of derivatized amino acids. nih.gov

The separated compounds are then detected by a mass spectrometer, which provides structural information for identification and quantification. The high-resolution separation provided by GCxGC, coupled with the specificity of MS detection, makes this technique highly suitable for the comprehensive profiling of amino acids in complex samples.

Hypothetical GCxGC-MS Parameters for the Analysis of Derivatized this compound:

ParameterValue
Derivatization
ReagentN-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
Gas Chromatography
1D ColumnPolar (e.g., 30 m x 0.25 mm, 0.25 µm)
2D ColumnNon-polar (e.g., 1.5 m x 0.1 mm, 0.1 µm)
Carrier GasHelium
Temperature ProgramOptimized for separation
Modulation Period5 s
Mass Spectrometry
Ionization ModeElectron Ionization (EI)
Mass Rangem/z 50-500
Scan Rate100 Hz

Electrochemical Methods for Detection

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the detection of electroactive compounds. Given the presence of the furan ring and the amino group, this compound is expected to be electrochemically active.

Voltammetry Techniques

Voltammetry techniques involve the application of a potential to an electrode and measuring the resulting current. These techniques can be used for the direct detection of amino acids without the need for derivatization. nih.govacs.org The electro-oxidation of amino acids can be facilitated at various electrode materials, including modified electrodes that exhibit catalytic properties. nih.gov

Differential pulse voltammetry (DPV) is a particularly sensitive voltammetric technique that can be used for the quantification of amino acids. mdpi.com In DPV, the current is sampled just before and at the end of each potential pulse, and the difference in current is plotted against the potential. This results in a peak-shaped response, with the peak height being proportional to the analyte concentration.

The electrochemical behavior of this compound would likely involve the oxidation of the furan ring. The specific oxidation potential would depend on the electrode material and the pH of the supporting electrolyte.

Potential DPV Parameters for the Detection of this compound:

ParameterValue
Working ElectrodeGlassy Carbon Electrode (GCE)
Reference ElectrodeAg/AgCl
Auxiliary ElectrodePlatinum Wire
Supporting ElectrolytePhosphate Buffer Solution (pH 7.4)
Potential Range0.0 to +1.5 V
Pulse Amplitude50 mV
Pulse Width50 ms
Scan Rate20 mV/s

Biosensor Development

Biosensors are analytical devices that combine a biological recognition element with a transducer to provide a measurable signal. The development of a biosensor for this compound could offer a highly selective and sensitive detection method.

An enzymatic biosensor could be developed based on an amino acid oxidase that is specific for or has activity towards this compound. mdpi.commdpi.com The enzyme would be immobilized on the surface of an electrode. The enzymatic reaction would consume the target amino acid and produce a detectable species, such as hydrogen peroxide. The hydrogen peroxide can then be electrochemically detected at the electrode surface, and the resulting current would be proportional to the concentration of this compound.

Alternatively, a molecularly imprinted polymer (MIP)-based sensor could be developed. rsc.org MIPs are synthetic polymers with recognition sites that are complementary in shape, size, and functional groups to the target molecule. An MIP-based sensor would offer high selectivity and robustness for the detection of this compound. The binding of the analyte to the MIP could be detected through various transduction methods, including electrochemical techniques.

Conceptual Design of an Amperometric Biosensor for this compound:

ComponentDescription
Biorecognition Element Amino acid oxidase with activity towards this compound
Transducer Platinum electrode
Immobilization Matrix Cross-linking with glutaraldehyde
Detection Principle Amperometric detection of hydrogen peroxide produced in the enzymatic reaction
Operating Potential +0.6 V vs. Ag/AgCl

Future Directions and Emerging Research Avenues for 3 Amino 2 Furan 2 Yl Propanoic Acid

Integration with Artificial Intelligence and Machine Learning in Drug Discovery (Excluding Clinical)

AI/ML ApproachApplication in Drug DiscoveryPotential Role for 3-Amino-2-(furan-2-YL)propanoic acid
Generative Adversarial Networks (GANs)Generation of novel small molecules with desired pharmacological properties. drugdiscoverytrends.comDesign of new drug candidates where the furan (B31954) ring is a key pharmacophore.
Diffusion ModelsGeneration of novel protein sequences that fold into specific 3D structures. mit.edumicrosoft.comIncorporation into AI-designed peptides and proteins to create unique folds or active sites.
Pathway Analysis ToolsIdentification of novel biological targets and biomarkers for diseases. drugdiscoverytrends.comServes as a unique chemical scaffold for designing inhibitors against newly identified targets.

Novel Synthetic Strategies and Flow Chemistry Approaches

The synthesis of specialized amino acids often involves multi-step processes that can be hazardous and difficult to scale. Modern synthetic methodologies, particularly flow chemistry, offer significant advantages in safety, efficiency, and scalability. chemistryviews.org A continuous-flow process for synthesizing this compound and its derivatives would represent a significant advancement.

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. chemistryviews.orgnih.gov For the synthesis of furan-containing compounds, which can be sensitive to harsh reaction conditions, the precise control offered by flow chemistry is particularly beneficial. nih.gov For example, the nitration of furfural (B47365) to produce nitrofurfural, a key intermediate for many furan-based pharmaceuticals, has been successfully and safely achieved using a continuous flow platform with in situ generation of the unstable nitrating agent, acetyl nitrate. nih.gov Similar principles could be applied to develop a robust synthesis of this compound, potentially starting from bio-derived furfural.

Furthermore, flow chemistry enables the safe handling of unstable intermediates and hazardous reagents, which might be required for certain synthetic transformations on the furan ring. chemistryviews.org A semi-continuous process has been developed for fluorinated α-amino acids, involving photooxidative cyanation followed by hydrolysis, demonstrating the power of flow synthesis for complex amino acid production. chemistryviews.orgresearchgate.net Adapting existing batch syntheses of related compounds, such as 3-aryl-3-(furan-2-yl)propanoic acid derivatives, to a flow process could significantly improve their efficiency and safety. mdpi.com

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
SafetyHigher risk due to large volumes of reagents and potential for thermal runaway. rsc.orgInherently safer due to small reaction volumes (low holdup) and superior temperature control. rsc.org
ScalabilityScaling up can be complex and may require significant process redesign.Easily scalable by running the system for longer durations ("scaling out"). chemistryviews.org
EfficiencyCan suffer from lower yields and longer reaction times. rsc.orgOften provides higher yields, better selectivity, and significantly shorter reaction times. nih.gov
Process ControlLess precise control over temperature, mixing, and residence time.Precise and automated control over all reaction parameters. nih.gov

Role in Next-Generation Chemical Probes and Diagnostics (Excluding Human Clinical Use)

Chemical probes are essential tools for studying biological processes at the molecular level. The furan scaffold is present in numerous fluorescent probes designed for imaging and sensing applications. nih.govresearchgate.netnih.gov this compound can serve as a versatile starting material for the synthesis of next-generation probes for research and non-clinical diagnostics.

Furan-based fluorescent probes have been developed for imaging cancer cells and tumors in animal models. nih.govnih.gov These probes often feature extended conjugated systems where the furan ring is a key component. For example, the probe DCPEF, a furan-based fluorescent molecule, exhibits a high fluorescence quantum yield (0.946) and a large Stokes shift (86 nm), making it suitable for ultrabright cell imaging. nih.govresearchgate.net Another furan-based probe, Cyclo X, has shown selective accumulation in tumors in mice, demonstrating its potential for in vivo imaging. nih.gov By chemically modifying the amino or carboxylic acid groups of this compound, it can be conjugated to other fluorophores or targeting ligands to create sophisticated probes.

Moreover, probes have been designed to detect specific metal ions, such as a furfuran-based rhodamine B probe for the selective detection of Fe³⁺. researchgate.net The development of reactivity-based molecular probes that covalently bind to specific functional groups is another promising area. A probe capable of undergoing a Diels-Alder reaction with furan-containing natural products has been developed to facilitate their discovery and identification from complex mixtures. researchgate.netnih.gov This demonstrates how the reactivity of the furan ring can be harnessed for diagnostic and discovery purposes in a research context.

Furan-Based ProbeFluorescence Quantum Yield (ΦFL)Stokes Shift (nm)Noted Application (Non-Clinical)Reference
DCPEF0.94686Ultrabright in vitro and in vivo imaging of cancer cells. nih.govresearchgate.net
DBPPI0.400150In vitro and in vivo imaging of cancer cells. researchgate.net
Cyclo X0.22692Selective in vivo imaging of tumors in mice. nih.gov
SAC0.40078In vitro imaging of cancer cells. nih.gov
SNO0.47982In vitro imaging of cancer cells. nih.gov

Prospects in Sustainable Chemistry and Circular Economy

The principles of sustainable (or green) chemistry and the circular economy are becoming increasingly important in the chemical industry. Furan-containing compounds are at the forefront of this transition, as many can be derived from renewable biomass. nih.govrsc.org This places this compound in a strong position to contribute to a more sustainable chemical future.

The key platform chemical for many furan derivatives is furfural, which is produced from the dehydration of C5 sugars found in lignocellulosic biomass. rsc.orgacs.org Developing a synthetic route to this compound that starts from bio-derived furfural would align with the principles of green chemistry by utilizing a renewable feedstock. nih.gov The synthesis and application of furanic compounds are now considered an important branch of sustainable chemistry. nih.govresearchgate.net

The concept of a circular economy aims to minimize waste and maximize the reuse of resources. bcf-lifesciences.com In the context of amino acids, this can involve recycling waste protein streams. A nature-inspired circular economy model has been demonstrated where waste proteins are broken down into their constituent amino acids, which are then used as building blocks to synthesize new, high-value proteins. nih.govresearchgate.net While this primarily applies to the 20 proteinogenic amino acids, it establishes a framework where non-canonical amino acids produced via sustainable methods could be integrated. For example, specialized amino acids like this compound, synthesized from renewable feedstocks, could be used in high-value applications, and at the end of their life cycle, efforts could be made to either recover the unique amino acid or degrade it into non-harmful, potentially reusable components. The amino acid industry is already exploring circular models by recycling electrolyte residues from fermentation processes, indicating a sector-wide move towards sustainability. mdpi.com

Q & A

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • Answer:
  • Molecular dynamics simulations predict substituent effects on binding pocket occupancy.
  • QSAR models prioritize electron-donating groups (e.g., -OCH₃) for COX-2 selectivity (predicted IC₅₀ improvement: 35%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.